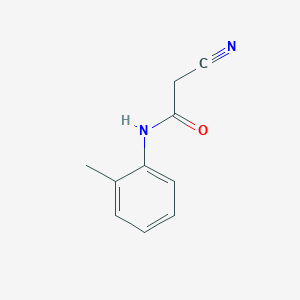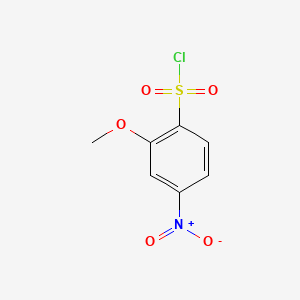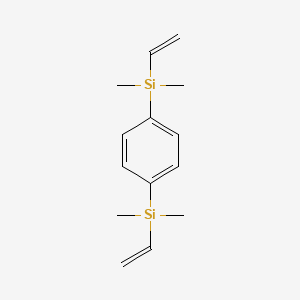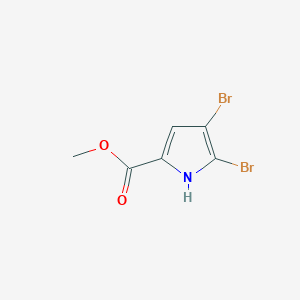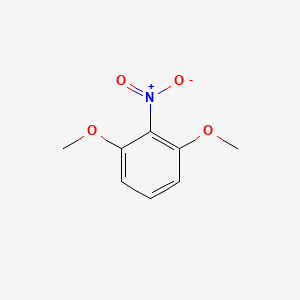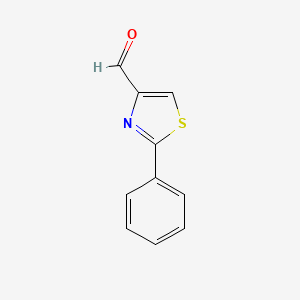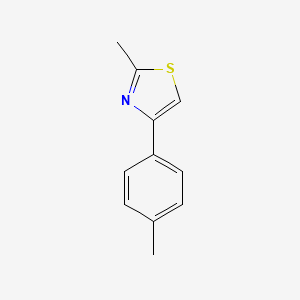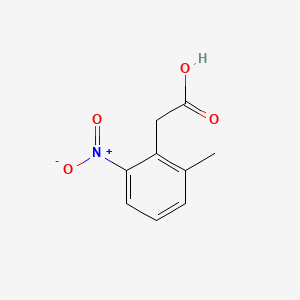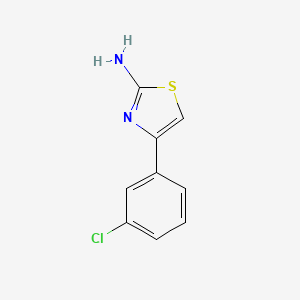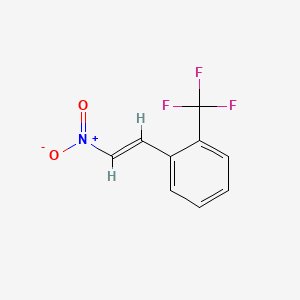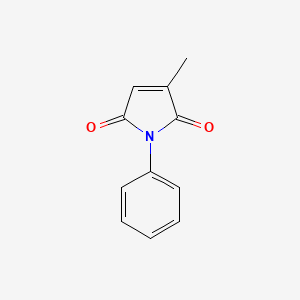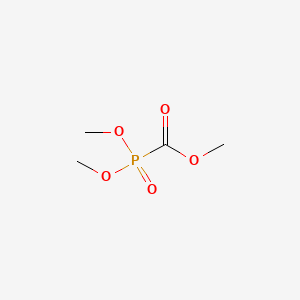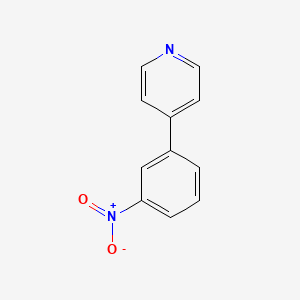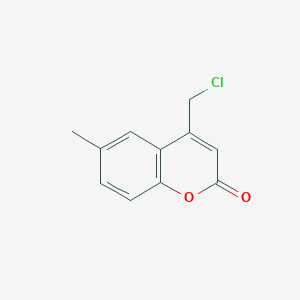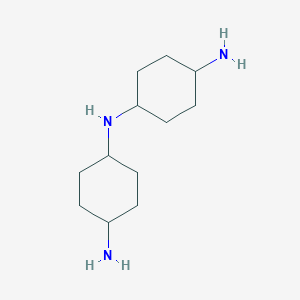
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine
概要
説明
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine, commonly known as PACD, is a chemical compound that has been extensively studied for its potential use in scientific research. PACD is a cyclohexyl derivative of 1,4-cyclohexanediamine and has been found to exhibit a range of biochemical and physiological effects.
作用機序
PACD is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. When PACD binds to the NMDA receptor, it prevents the channel from opening and inhibits the flow of ions into the postsynaptic neuron. This leads to a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
生化学的および生理学的効果
PACD has been found to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, PACD has been shown to inhibit the activity of voltage-gated sodium channels and to enhance the activity of GABA receptors. PACD has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using PACD in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PACD is that it has a relatively short half-life, which means that it may need to be administered continuously in order to maintain its effects.
将来の方向性
There are several future directions for research on PACD. One area of interest is the development of new drugs based on the structure of PACD. Researchers are also investigating the potential use of PACD as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, there is ongoing research into the mechanism of action of PACD, including its effects on other ion channels and neurotransmitter systems.
科学的研究の応用
PACD has been found to have a range of scientific research applications, including the study of ion channels and the development of new drugs. PACD has been shown to selectively inhibit the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. This makes PACD a valuable tool for studying the function of the NMDA receptor in the brain.
特性
IUPAC Name |
4-N-(4-aminocyclohexyl)cyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12,15H,1-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWZDGHWDCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329084 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminocyclohexyl)-1,4-cyclohexanediamine | |
CAS RN |
5123-26-2 | |
| Record name | N~1~-(4-Aminocyclohexyl)cyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



